molecular formula C11H22N2 B2618023 (1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine CAS No. 1000931-94-1

(1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine

Cat. No.: B2618023
CAS No.: 1000931-94-1
M. Wt: 182.311
InChI Key: JIJJWYKEHYXNIF-UHFFFAOYSA-N
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Description

“(1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine” is a tertiary amine featuring two allyl (prop-2-en-1-yl) groups and a branched aminoalkyl substituent (1-amino-3-methylbutan-2-yl). This compound is structurally related to bis(prop-2-en-1-yl)amine (diallylamine), a simpler precursor, but its extended substituent enhances its utility in coordination chemistry and pharmaceutical applications .

Properties

IUPAC Name

3-methyl-2-N,2-N-bis(prop-2-enyl)butane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-5-7-13(8-6-2)11(9-12)10(3)4/h5-6,10-11H,1-2,7-9,12H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJJWYKEHYXNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine typically involves the reaction of 1-amino-3-methylbutan-2-ol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the allyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.

    Reduction: Reduction reactions can convert the alkene groups to alkanes.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: The major products are nitro derivatives of the original compound.

    Reduction: The major products are saturated hydrocarbons.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Polymerization: It can act as a monomer in the synthesis of polymers with unique properties.

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amine oxidases.

    Cell Signaling: It can be used to investigate cell signaling pathways that involve amine groups.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain enzymes or metabolites.

Industry:

    Material Science: The compound can be used in the development of new materials with specific mechanical or chemical properties.

    Agriculture: It can be used as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The alkene groups can participate in addition reactions, modifying the structure of biological molecules and affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(prop-2-en-1-yl)amine (Diallylamine)

  • Structure: Lacks the aminoalkyl substituent, consisting solely of two allyl groups attached to a central nitrogen atom.
  • Properties : Volatile liquid with a boiling point of ~112°C. Reacts readily in alkylation and polymerization reactions.
  • Applications : Precursor for surfactants, agrochemicals, and pharmaceuticals.
  • Key Difference: The absence of the branched aminoalkyl chain in diallylamine reduces steric hindrance, making it more reactive but less stable in biological systems compared to the target compound .

[2-(Piperazin-1-yl)ethyl]bis(prop-2-en-1-yl)amine

  • Structure : Incorporates a piperazine ring linked via an ethyl group to the bis(allyl)amine backbone.
  • Properties : Enhanced solubility in polar solvents due to the piperazine moiety. The ethyl spacer reduces steric clash between the allyl and piperazine groups.
  • Applications : Used in drug discovery for modulating receptor binding (e.g., G-protein-coupled receptors).
  • Key Difference: The piperazine ring introduces basicity and hydrogen-bonding sites, contrasting with the branched aliphatic amino group in the target compound, which may prioritize hydrophobic interactions .

[(Oxiran-2-yl)methyl]bis(prop-2-en-1-yl)amine

  • Structure : Features an epoxide (oxiran) group attached to the bis(allyl)amine framework.
  • Properties : High reactivity due to the strained epoxide ring, enabling nucleophilic ring-opening reactions.
  • Applications: Intermediate in synthesizing cross-linked polymers or functionalized nanomaterials.
  • Key Difference: The epoxide group introduces electrophilic reactivity absent in the target compound, which instead leverages its amino group for coordination or acid-base interactions .

Hetero-scorpionate Copper Complexes with Bis(allyl)amine Ligands

  • Structure : Ligands like (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine coordinate Cu(I/II) via pyridine and allyl groups.
  • Properties : Stabilize mixed oxidation states of copper, with redox activity tunable by ligand substituents.
  • Applications : Catalysis and materials science.

Pharmacological Activity

  • Angiotensin II Receptor Antagonists: Compounds like hydrobromide salts of 3-(prop-2-en-1-yl)-thiazol-imines () exhibit antihypertensive effects via receptor binding. The target compound’s allyl and amino groups may similarly engage in hydrogen bonding or hydrophobic interactions, but its lack of a thiazole ring could reduce affinity for angiotensin receptors .
  • Bioavailability: The branched aminoalkyl chain in the target compound may improve solubility compared to purely hydrophobic analogs, enhancing oral bioavailability.

Structural and Physicochemical Data Table

Compound Molecular Formula Boiling Point (°C) Solubility Key Applications
Target Compound C₁₁H₂₀N₂ ~250 (estimated) Moderate in H₂O Drug intermediates, ligands
Bis(prop-2-en-1-yl)amine (Diallylamine) C₆H₁₁N 112 Low in H₂O Surfactants, agrochemicals
[2-(Piperazin-1-yl)ethyl]bis(allyl)amine C₁₀H₁₉N₃ >300 High in polar solvents Pharmaceutical intermediates
[(Oxiran-2-yl)methyl]bis(allyl)amine C₈H₁₃NO ~180 Low in H₂O Polymer cross-linking

Research Findings and Implications

  • Coordination Chemistry: The target compound’s amino group may act as a stronger Lewis base than diallylamine, enabling stable coordination with transition metals (e.g., Cu, Ni) for catalytic applications .
  • Drug Design : Its branched structure could reduce metabolic degradation compared to linear analogs, though the absence of aromatic rings (vs. ’s thiazole derivatives) may limit target specificity .
  • Thermodynamic Stability: Molecular docking studies (as in ) suggest that allyl-containing compounds with hydrogen-bonding substituents (e.g., amino groups) exhibit favorable binding energies, supporting further exploration of the target compound in receptor-ligand studies .

Biological Activity

(1-Amino-3-methylbutan-2-yl)bis(prop-2-en-1-yl)amine, identified by its CAS number 1000931-94-1, is a compound that has garnered interest in pharmacological and biochemical research. This article aims to synthesize existing knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H21NC_{12}H_{21}N, with a molecular weight of 182.31 g/mol. It is characterized by its unique structure that includes an amino group and two prop-2-en-1-yl substituents, which may influence its biological interactions.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities. For instance, studies have shown that related amines can act as positive allosteric modulators (PAMs) for dopamine receptors, particularly the D1 receptor subtype. These PAMs enhance the receptor's response to endogenous neurotransmitters without directly activating the receptor themselves .

Table 1: Pharmacological Characteristics of Related Compounds

Compound NameActivity TypeReceptor TargetReference
LY3154207PAMD1 Receptor
Compound XAgonistD2 Receptor

The mechanisms by which this compound may exert its biological effects are not fully elucidated. However, compounds with similar structures often engage in:

  • Receptor Modulation : Enhancing or inhibiting receptor activity through allosteric sites.
  • Neurotransmitter Release : Influencing the release of neurotransmitters such as acetylcholine and dopamine, which can have implications in neurodegenerative conditions like Parkinson's disease .

Neuropharmacological Effects

A notable study explored the effects of related compounds on locomotor activity in animal models, demonstrating that PAMs could alleviate motor symptoms associated with Parkinson's disease. The study indicated significant increases in acetylcholine release in response to these compounds, suggesting potential therapeutic benefits in treating movement disorders .

Toxicology and Safety

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that while some analogs exhibit low toxicity in vitro, comprehensive studies are needed to establish safety in vivo.

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